molecular formula C12H18 B165249 Cyclododeca-1,5,9-triene CAS No. 4904-61-4

Cyclododeca-1,5,9-triene

Cat. No.: B165249
CAS No.: 4904-61-4
M. Wt: 162.27 g/mol
InChI Key: ZOLLIQAKMYWTBR-MBKAWSJDSA-N
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Description

Cyclododeca-1,5,9-triene is a cyclic triene with the molecular formula C₁₂H₁₈. It is a colorless liquid that is primarily used as a precursor in the production of various industrial chemicals. This compound is known for its unique structure, which consists of a twelve-membered ring with three double bonds positioned at the 1, 5, and 9 locations. This compound is notable for its applications in the synthesis of specialty chemicals and polymers .

Mechanism of Action

Target of Action

Cyclododeca-1,5,9-triene is a chemical compound that primarily targets the process of trimerization of butadiene . This process is technically the most important process giving access to medium-ring compounds .

Mode of Action

The compound interacts with its targets through a process known as selective trimerization . This process is catalyzed by TiCl4 and ethylaluminum sesquichloride . The interaction results in the formation of 1,5,9-cyclododecatriene .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the trimerization of butadiene . The downstream effects of this pathway include the production of laurolactam and polyamide-12, which are important specialty engineering plastics for automotive applications . It is also used for the production of macrocyclic musks and agrochemicals .

Pharmacokinetics

It’s known that the compound may react exothermically with reducing agents to release hydrogen gas . In the presence of various catalysts (such as acids) or initiators, it may undergo exothermic addition polymerization reactions .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of 1,5,9-cyclododecatriene . This compound is a key intermediate in the production of several important substances, including laurolactam, polyamide-12, macrocyclic musks, and certain agrochemicals .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of strong oxidizing agents can cause it to react vigorously . Additionally, the presence of catalysts or initiators can trigger exothermic addition polymerization reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclododeca-1,5,9-triene is typically synthesized through the cyclotrimerization of butadiene. This reaction is catalyzed by a mixture of titanium tetrachloride and an organoaluminum co-catalyst, such as ethylaluminum sesquichloride . The reaction conditions usually involve moderate temperatures and pressures to facilitate the formation of the twelve-membered ring.

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route. The process involves the trimerization of butadiene in the presence of titanium tetrachloride and ethylaluminum sesquichloride. This method has been commercially used since the 1960s and has undergone various optimizations to improve yield and efficiency . The production capacity for this compound has grown significantly, with several large-scale plants operating globally .

Scientific Research Applications

Comparison with Similar Compounds

Cyclododeca-1,5,9-triene can be compared with other cyclic trienes and related compounds:

This compound is unique due to its specific reactivity and applications in the synthesis of high-value chemicals and materials. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in both research and industrial settings.

Properties

CAS No.

4904-61-4

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

(5E,9E)-cyclododeca-1,5,9-triene

InChI

InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,7-10H,3-6,11-12H2/b2-1+,9-7+,10-8?

InChI Key

ZOLLIQAKMYWTBR-MBKAWSJDSA-N

SMILES

C1CC=CCCC=CCCC=C1

Isomeric SMILES

C1C=CCC/C=C/CC/C=C/C1

Canonical SMILES

C1CC=CCCC=CCCC=C1

boiling_point

447.8 °F at 760 mmHg (USCG, 1999)
240 °C at 101.3 kPa

Color/Form

Colorless
Liquid

density

0.8925 (USCG, 1999) - Less dense than water;  will float
0.89 at 20 °C/20 °C
Density: 0.84 g/cu cm at 100 °C

flash_point

160 °F (USCG, 1999)
71 °C
88 °C closed cup

melting_point

-0.4 °F (USCG, 1999)
-17 °C

Key on ui other cas no.

676-22-2
4904-61-4

physical_description

1,5,9-cyclododecatriene appears as a colorless liquid. Toxic by skin absorption and ingestion and irritating to skin and eyes. Used to make other chemicals.
Colorless liquid;  [CAMEO] Very faintly yellow clear liquid;  [MSDSonline]

Pictograms

Acute Toxic; Environmental Hazard

solubility

In water, 0.47 mg/L at 25 °C (est)

Synonyms

1,5,9-cyclododecatriene
c-CDDT
cyclododecatriene

vapor_pressure

0.08 [mmHg]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A predried six ounce aerosol compatibility bottle equipped with a magnetic stirring bar was charged in a dry box with 0.17 g (0.20 mmol) of Ni2 (μ-PPh2)2 (PEt3)3, 10 ml of benzene and then capped. The capped bottle was removed from the dry box and 20.65 g (0.382 mol) of 1,3-butadiene was added. The bottle was heated in an oil bath as the contents were magnetically stirred. The temperature was gradually increased. After about one hour at a temperature of about 80° C. the pressure in the bottle was 93 psig. The absence of any observed pressure drop was taken to indicate that no significant reaction had yet ocurred. After heating for about 30 more minutes the temperature was about 118° C. and the pressure in the bottle about 160 psig. After one hour at this temperature, the pressure had fallen to 143 psig. The reaction mixture was then cooled. After being allowed to set at room temperature over the weekend the reaction mixture was heated to about 120° C. After about an hour at this temperature the pressure in the bottle had dropped from 110 psig to 20 psig. The reaction mixture was then cooled and an additional 19.23 g (0.356 mol) of 1,3-butadiene was added. The reaction mixture was then reheated to 120° C. After about 2 more hours at 120° C., the pressure again decreased to about 20 psig. The reaction mixture was then again cooled and a further 29.67 g (0.549 mol) of 1,3-butadiene was added. After heating this mixture for about two more hours at 120° C. the pressure dropped to about 38 psig. The reaction was then terminated although the solution still retained its homogeneous dark green appearance. The mixture was then exposed to air to destroy the catalyst and filtered. The filtrate was distilled to afford 28.7 g of 1,5-cyclooctadiene, 5.7 g of 1,5,9-cyclododecatriene, and other products.
[Compound]
Name
(μ-PPh2)2 (PEt3)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20.65 g
Type
reactant
Reaction Step Two
Quantity
19.23 g
Type
reactant
Reaction Step Three
Quantity
29.67 g
Type
reactant
Reaction Step Four
Name
1,5-cyclooctadiene
Name
1,5,9-cyclododecatriene

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclododeca-1,5,9-triene
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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